Chloromethylmethyldiisopropoxysilane
Overview
Description
Chloromethylmethyldiisopropoxysilane is an organic silicon compound with the chemical formula C8H19ClO2Si. It is a colorless liquid with a pungent odor . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Chloromethylmethyldiisopropoxysilane can be synthesized through several methods. One common method involves reacting trimethylchlorosilane with methyl chloride and isopropyl alcohol in an inert gas atmosphere. Controlling the reaction temperature and time is critical to the synthesis process . Another method involves the reaction of isopropyl alcohol with chloromethyldichloromethylsilane .
Chemical Reactions Analysis
Chloromethylmethyldiisopropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloromethylmethyldiisopropoxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which chloromethylmethyldiisopropoxysilane exerts its effects involves the formation of siloxane bonds. These bonds are formed through the reaction of the compound with hydroxyl groups, leading to the formation of stable siloxane linkages. This mechanism is crucial for its applications in various fields, including material science and drug delivery systems.
Comparison with Similar Compounds
Chloromethylmethyldiisopropoxysilane can be compared with other similar compounds such as:
Chloromethyltrimethoxysilane: This compound has similar reactivity but different physical properties due to the presence of methoxy groups instead of isopropoxy groups.
Chloromethyltriethoxysilane: Similar to this compound, but with ethoxy groups, leading to different solubility and reactivity profiles.
Chloromethylmethyldimethoxysilane: This compound has two methoxy groups and one methyl group, making it less bulky compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
chloromethyl-methyl-di(propan-2-yloxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO2Si/c1-7(2)10-12(5,6-9)11-8(3)4/h7-8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMGVWYVXMKKHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(CCl)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-08-0 | |
Record name | (Chloromethyl)methylbis(1-methylethoxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl(diisopropoxy)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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